

Unraveling the Structural Nuances of **cis-1,3-Cyclohexanedicarboxylic Acid**: A Technical Guide

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Compound of Interest

Compound Name: *cis-1,3-Cyclohexanedicarboxylic Acid*

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

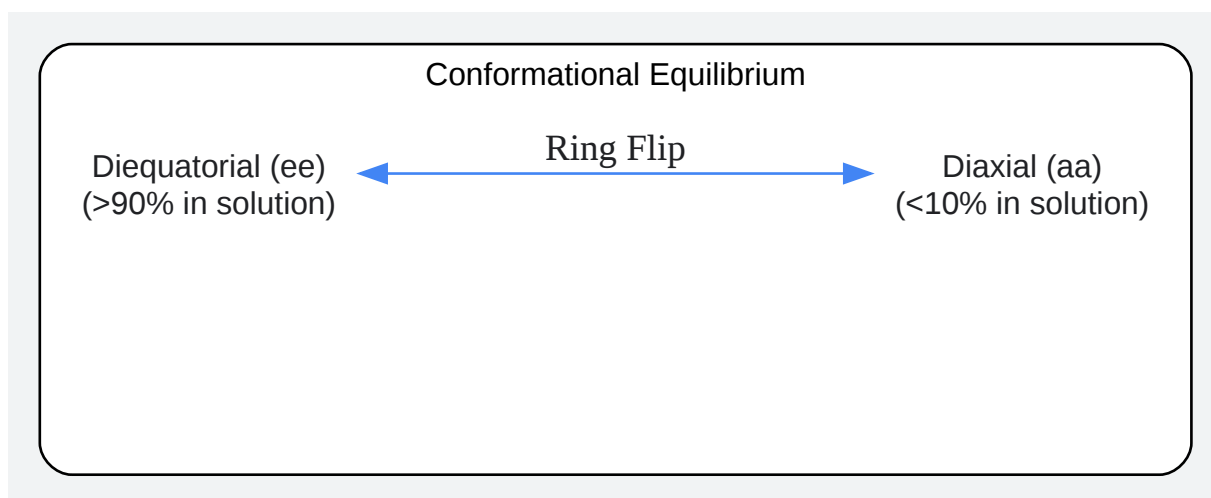
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its biological activity. For drug development professionals and researchers in the chemical sciences, the determination of a molecule's crystal structure is a critical step in rational drug design and materials science. This technical guide focuses on the structural determination of **cis-1,3-cyclohexanedicarboxylic acid**, a molecule of interest for its potential applications in the synthesis of novel therapeutic agents and advanced materials.

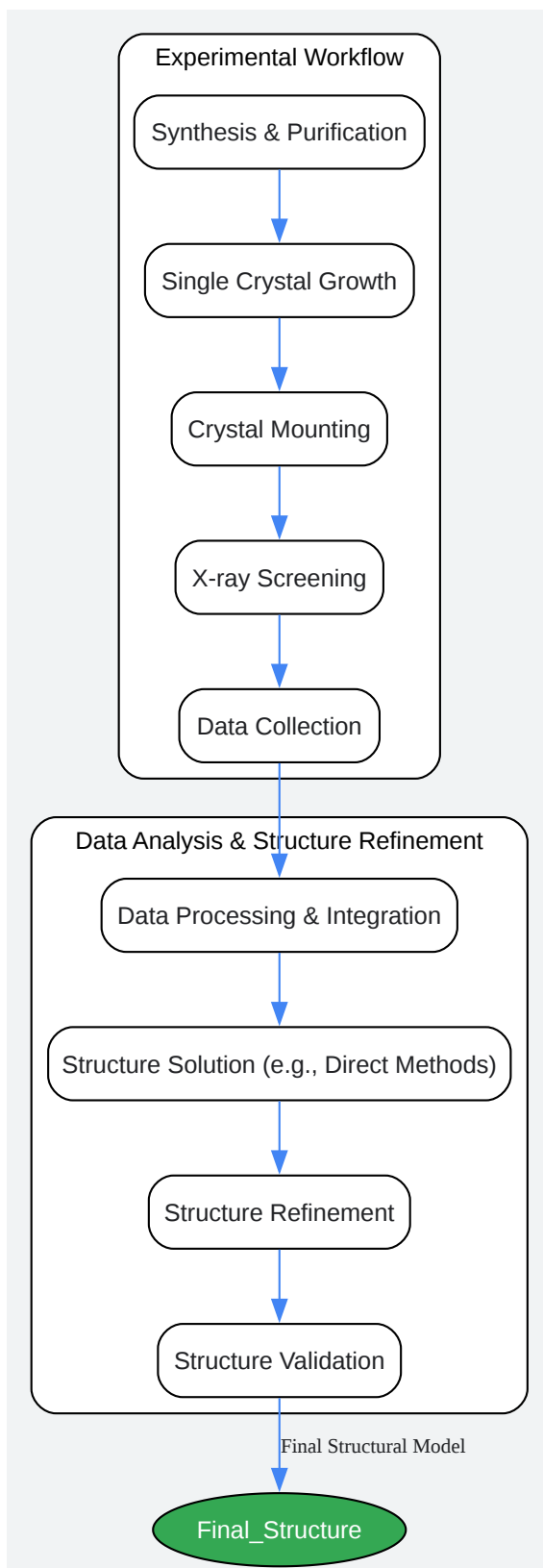
While a definitive single-crystal X-ray diffraction study for **cis-1,3-cyclohexanedicarboxylic acid** is not publicly available, this guide provides a comprehensive overview of its known structural characteristics based on conformational analysis and offers a comparative analysis with its closely related isomers, *cis*-1,2- and *cis*-1,4-cyclohexanedicarboxylic acid, for which crystallographic data have been reported. Furthermore, a detailed, generalized experimental protocol for the crystal structure determination of such a compound is presented.

Conformational Landscape in Solution

Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations have shed light on the conformational preferences of **cis-1,3-**

cyclohexanedicarboxylic acid in solution. The cyclohexane ring can exist in two primary chair conformations: a diequatorial (ee) form and a diaxial (aa) form. In both water and dimethyl sulfoxide (DMSO), the diequatorial conformer is strongly favored, accounting for over 90% of the population.^[1] This preference is attributed to the lower steric hindrance when the bulky carboxylic acid groups occupy the equatorial positions.





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References

- 1. researchgate.net [researchgate.net]
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